2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(4-methyl-2-pentoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-3-4-5-14-24-17-15-16(2)6-7-18(17)25(22,23)20-10-8-19(9-11-20)12-13-21/h6-7,15,21H,3-5,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKJWAWPBDIDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a diol-diamine coupling reaction using a ruthenium (II) catalyst.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide under basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction using sulfonyl chloride in the presence of a base.
Substitution on the Phenyl Ring: The methyl and pentyloxy groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(2-carboxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine.
Reduction: Formation of 4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfanyl]piperazine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antihistamine and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a core piperazine-ethanol scaffold with several pharmacologically active molecules. Key structural variations lie in the substituents on the piperazine ring and benzene moiety:
| Compound | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₈H₂₈N₂O₄S | 4-methyl-2-(pentyloxy)benzenesulfonyl | Sulfonamide, ether, hydroxyl |
| Hydroxyzine (2-[2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]ethanol) | C₂₁H₂₇ClN₂O₂ | 4-[(4-chlorophenyl)(phenyl)methyl] | Benzhydryl, hydroxyl, chlorophenyl |
| Cetirizine Related Compound B (2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol) | C₁₉H₂₃ClN₂O | 4-[(4-chlorophenyl)(phenyl)methyl] | Benzhydryl, hydroxyl, chlorophenyl |
| 2-[4-(4-Methanesulfonylphenyl)piperazin-1-yl]ethan-1-ol | C₁₃H₂₀N₂O₃S | 4-(methylsulfonyl)phenyl | Sulfonyl, hydroxyl |
| 2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol | C₁₉H₂₃ClN₂O₂ | 4-chlorophenyl, 3-methoxyphenyl | Chlorophenyl, methoxy, hydroxyl |
Key Observations :
- The pentyloxy chain in the target compound enhances lipophilicity compared to shorter alkoxy or aryl groups in analogs like hydroxyzine or cetirizine derivatives .
- The sulfonamide group is shared with 2-[4-(4-methanesulfonylphenyl)piperazin-1-yl]ethan-1-ol, which has a melting point of 137–138°C and is classified as an irritant .
- Unlike hydroxyzine analogs with benzhydryl groups (logP ~3.5), the target compound’s pentyloxy chain may reduce water solubility but improve membrane permeability .
Pharmacological and Physicochemical Properties
Physicochemical Data:
| Compound | Molecular Weight (g/mol) | pKa | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | 368.49 | ~2.5* | Not reported | ~3.8 |
| Hydroxyzine | 374.9 | 2.47 | 198–200 | 3.5 |
| 2-[4-(4-Methanesulfonylphenyl)piperazin-1-yl]ethan-1-ol | 284.37 | ~1.8* | 137–138 | 1.2 |
| Cetirizine Related Compound B | 369.33 | ~2.5* | Not reported | 3.0 |
Notes:
- *Estimated using analog data. The sulfonamide group in the target compound likely lowers pKa compared to benzhydryl analogs .
- The pentyloxy chain increases logP compared to methanesulfonyl or chlorophenyl derivatives, suggesting improved blood-brain barrier penetration .
Pharmacological Activity:
- Hydroxyzine : Binds to histamine H₁ receptors (Ki ~5 nM) and acts as a sedative .
- Cetirizine Derivatives : Antagonize H₁ receptors with reduced CNS penetration due to polar carboxyl groups .
- 2-[4-(4-Methanesulfonylphenyl)piperazin-1-yl]ethan-1-ol: Potential kinase inhibitor (analogous to sulfonamide-containing drugs) .
- Target Compound: Hypothesized to target NADH-dehydrogenase or serotonin receptors based on structural similarity to quinolinyl pyrimidines and arylpiperazines .
Stability Considerations :
- Sulfonamides are generally stable under physiological conditions but may undergo hydrolysis in strongly acidic/basic environments.
- The pentyloxy chain may confer oxidative susceptibility, necessitating formulation with antioxidants .
Q & A
Basic: What are the key synthetic pathways for 2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine ring, alkylation, and functional group modifications. For example:
- Sulfonylation: Reacting 4-methyl-2-(pentyloxy)benzenesulfonyl chloride with piperazine derivatives in polar aprotic solvents (e.g., dimethylformamide) under nitrogen atmosphere .
- Ethanol Moiety Introduction: Alkylation of the piperazine nitrogen using 2-bromoethanol or similar reagents, optimized at 60–80°C with a base like potassium carbonate .
- Yield Optimization: Parameters include solvent polarity (aprotic solvents enhance nucleophilicity), temperature control (prevents side reactions), and stoichiometric ratios (excess sulfonyl chloride for complete conversion) .
Basic: How is purity ensured during synthesis, and what analytical techniques validate structural integrity?
Methodological Answer:
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures removes impurities .
- Characterization:
- Spectroscopy: NMR (e.g., H, C) confirms substituent positions and piperazine ring integrity. FT-IR verifies sulfonyl (S=O, ~1350 cm) and hydroxyl (O-H, ~3400 cm) groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNOS: 406.19 g/mol) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological Answer:
- Core Modifications:
- Assay Design:
Advanced: How should researchers resolve contradictory bioactivity data across different studies?
Methodological Answer:
Contradictions may arise from:
- Purity Discrepancies: Validate compound purity via HPLC (≥95%) and control for residual solvents .
- Assay Conditions: Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (37°C) .
- Cell Line Variability: Use isogenic cell lines and confirm target expression via Western blot .
- Statistical Rigor: Apply ANOVA with post-hoc tests to differentiate true activity from noise .
Advanced: What strategies address poor aqueous solubility in pharmacological assays?
Methodological Answer:
- Formulation: Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance dissolution .
- Prodrug Design: Convert the hydroxyl group to a phosphate ester for improved bioavailability .
- Salt Formation: Prepare hydrochloride salts via reaction with HCl gas in diethyl ether .
Basic: What are the compound’s stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability: Store at −20°C in amber vials to prevent degradation. TGA analysis shows decomposition onset at ~150°C .
- Light Sensitivity: UV-Vis spectroscopy confirms photodegradation; use light-resistant containers .
- Hydrolytic Stability: Monitor via accelerated stability studies (40°C/75% RH for 6 months); hydrolyzes in acidic conditions (pH <3) .
Advanced: How can computational modeling predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP) oxidation sites (e.g., pentyloxy chain) .
- Toxicity Screening:
Basic: What are the compound’s key physicochemical properties, and how are they measured?
Methodological Answer:
- LogP: Determine via shake-flask method (estimated ~3.5 for moderate lipophilicity) .
- pKa: Use potentiometric titration; the sulfonyl group contributes acidity (pKa ~1.5), while the piperazine N-H is basic (pKa ~8.2) .
- Solubility: Measure via nephelometry in PBS (pH 7.4); typical solubility <1 mg/mL necessitates formulation .
Advanced: How do researchers validate target engagement in cellular models?
Methodological Answer:
- Pull-Down Assays: Immobilize the compound on beads and identify bound proteins via LC-MS/MS .
- Fluorescent Probes: Conjugate with BODIPY tags for live-cell imaging; colocalization with target proteins confirms engagement .
- Knockdown Controls: Use siRNA against the target; reduced compound efficacy confirms specificity .
Advanced: What are best practices for scaling up synthesis without compromising yield?
Methodological Answer:
- Process Optimization:
- Continuous Flow Reactors: Improve heat/mass transfer for exothermic sulfonylation .
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) for biphasic alkylation reactions .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
